molecular formula C12H18Cl2N2O2 B562456 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride CAS No. 86620-70-4

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride

Cat. No.: B562456
CAS No.: 86620-70-4
M. Wt: 293.188
InChI Key: FTYMSLWMAMSCLG-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2O2. It is commonly used in organic synthesis and has various applications in scientific research and industry. The compound is known for its stability and solubility in water, making it a valuable reagent in chemical reactions.

Preparation Methods

The synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride involves several steps. One common method includes the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of an acid binding agent and a solvent. . This method is efficient, cost-effective, and environmentally friendly, with a high yield and purity of the final product.

Chemical Reactions Analysis

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include solvents like methanol or water, and reaction temperatures ranging from room temperature to slightly elevated temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride can be compared with other similar compounds, such as:

    4-(Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride: This compound has a similar structure but with a methyl group on the piperazine ring, which can affect its reactivity and binding properties.

    4-(Piperazin-1-yl)benzoic acid: Lacks the methyl group on the benzoic acid moiety, resulting in different chemical and biological properties.

    4-(Piperazin-1-ylmethyl)benzoic acid: The non-dihydrochloride form, which may have different solubility and stability characteristics.

These comparisons highlight the unique features of this compound, such as its enhanced solubility and stability due to the dihydrochloride form.

Biological Activity

4-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of benzoic acid with a piperazine moiety, which enhances its solubility and biological interactions. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H16_{16}Cl2_2N2_2O2_2
  • Molecular Weight : 303.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cereblon (CRBN) : Similar to thalidomide, this compound may interact with CRBN, influencing the ubiquitin-proteasome pathway which regulates protein degradation and cellular homeostasis.
  • Inflammatory Mediators : It modulates the release of inflammatory cytokines such as TNF-α, IL-6, and VEGF, potentially impacting angiogenesis and immune responses.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : High protein binding (approximately 55%).
  • Metabolism : Primarily metabolized in the liver, undergoing phase I and II reactions.
  • Excretion : Mostly eliminated via renal pathways.

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

These findings indicate moderate antimicrobial efficacy comparable to standard antibiotics like ampicillin .

Anticancer Properties

Research suggests that the compound exhibits anticancer potential through several mechanisms:

  • Inhibition of Tumor Growth : It has been shown to inhibit cell proliferation in various cancer cell lines.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death.
  • Synergistic Effects : When used in combination with other chemotherapeutics, it enhances therapeutic efficacy .

Case Study 1: Antitumor Efficacy in Animal Models

In a study involving murine models, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted its potential as an adjunct therapy in cancer treatment.

Case Study 2: Clinical Observations

Clinical trials have noted improvements in patients with chronic inflammatory conditions when treated with this compound, correlating with decreased levels of pro-inflammatory cytokines and improved patient outcomes .

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYMSLWMAMSCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86620-70-4
Record name 4-(Piperazin-1-ylmethyl)benzoesäure dihydrochlorid
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